N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide

Regioisomer differentiation InChI Key uniqueness Structure-activity relationships

This furan-3-yl regioisomer is designed for parallel SAR with its furan-2-yl analog (CAS 2034373-02-7). Identical MW and formula ensure that any potency difference arises solely from furan oxygen geometry, enabling clean structure-activity interpretation. Ideal for Nav1.7 patch-clamp, enterovirus screening (class EC₅₀ 2.29–6.16 µM), and sulfonamide ADME matrices. Use with the furan-2-yl variant to eliminate confounding variables and strengthen target-engagement conclusions.

Molecular Formula C13H18N4O4S
Molecular Weight 326.37
CAS No. 2034354-53-3
Cat. No. B2849776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide
CAS2034354-53-3
Molecular FormulaC13H18N4O4S
Molecular Weight326.37
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3
InChIInChI=1S/C13H18N4O4S/c18-22(19,17-4-7-20-8-5-17)15-2-3-16-10-13(9-14-16)12-1-6-21-11-12/h1,6,9-11,15H,2-5,7-8H2
InChIKeyGYCMXLPFLMZEPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide (CAS 2034354-53-3): Chemical Identity and Compound Class for Procurement Decisions


N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide (CAS 2034354-53-3) is a synthetic small molecule with the molecular formula C₁₃H₁₈N₄O₄S and a molecular weight of 326.37 g/mol . It belongs to the pyrazole-sulfonamide class, integrating a morpholine-4-sulfonamide group, a 1H-pyrazole core, and a furan-3-yl substituent [1]. Compounds within this structural family have been investigated as inhibitors of voltage-gated sodium channels (e.g., PN3/Nav1.7) for neuropathic pain [2] and as antiviral agents targeting enterovirus EV71 [3]. The furan-3-yl attachment distinguishes this compound from its regioisomeric furan-2-yl analog (CAS 2034373-02-7), a difference that can affect heterocyclic π-stacking geometry, hydrogen-bond acceptor orientation, and ultimately target binding [1].

Why N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide Cannot Be Replaced by In-Class Analogs Without Quantitative Verification


Pyrazole-sulfonamides with morpholine motifs are not functionally interchangeable. Regioisomeric variation at the furan attachment (3-yl vs. 2-yl) alters the spatial orientation of the oxygen heteroatom, which can shift hydrogen-bonding networks and π-stacking interactions within a target binding pocket . In a related series of morpholine-furan-pyrazole conjugates evaluated against enterovirus EV71, antiviral EC₅₀ values ranged from 2.29 to 6.16 µM across structurally similar analogs, demonstrating that minor structural perturbations produce measurable potency differences [1]. Furthermore, the specific sulfonamide substituent (morpholine-4-sulfonamide vs. ethanesulfonamide vs. dimethylbenzene-sulfonamide) influences both target affinity and physicochemical properties such as solubility and logP, which in turn affect assay compatibility and in vivo exposure. Procurement of a close analog without confirmatory comparative data therefore risks introducing uncontrolled variables that can compromise experimental reproducibility and lead to incorrect structure-activity conclusions [2].

N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide: Quantified Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: Furan-3-yl vs. Furan-2-yl Attachment Confers Distinct InChI Key and Predicted Binding Geometry

The target compound (CAS 2034354-53-3) is the furan-3-yl regioisomer, whereas the closest commercially cataloged analog is the furan-2-yl variant (CAS 2034373-02-7). Both share the identical molecular formula (C₁₃H₁₈N₄O₄S) and molecular weight (326.37 g/mol) but possess distinct InChI Keys: GYCMXLPFLMZEPT-UHFFFAOYSA-N vs. KSMKXTJAAYZCSY-UHFFFAOYSA-N, respectively . The furan-3-yl attachment positions the ring oxygen at the meta position relative to the pyrazole linkage, whereas the furan-2-yl isomer places it at the ortho position. This alters the vector of the hydrogen-bond acceptor (furan oxygen) by approximately 120° and modifies the preferred dihedral angle between the furan and pyrazole rings, directly affecting the shape complementarity within a target binding site [1].

Regioisomer differentiation InChI Key uniqueness Structure-activity relationships

Heteroaryl Substituent Impact on Antiviral Potency: Class-Level EC₅₀ Range of 2.29–6.16 µM Against EV71 Establishes Quantitative Baseline

In a published study of morpholine-furan/thiophene/pyrrole-pyrazole conjugates, three compounds exhibited anti-EV71 activity with EC₅₀ values spanning 2.29 to 6.16 µM in RD cells, with the thiophene-morpholine-trifluorobenzene derivative showing the highest potency (EC₅₀ = 2.29 µM, selectivity index up to 33.4) [1]. While the specific EC₅₀ for CAS 2034354-53-3 was not individually disclosed in this publication, the data establish that within this scaffold class, heteroaryl identity (furan-3-yl vs. thiophene-3-yl vs. furan-2-yl) is a key potency determinant producing a ≥2.7-fold range in antiviral activity. The furan-3-yl substitution in the target compound provides a distinct electronic and steric profile compared to the thiophene analog (CAS 2034511-11-8), which replaces the furan oxygen with sulfur [2].

Antiviral activity Enterovirus EV71 Structure-activity relationship

Sulfonamide Substituent Variation: Morpholine-4-sulfonamide vs. Ethanesulfonamide vs. Dimethylbenzene-sulfonamide Scaffolds Within the Furan-3-yl-pyrazole Series

Within the furan-3-yl-pyrazole-ethyl series, the sulfonamide substituent varies across commercially cataloged analogs: the target compound bears a morpholine-4-sulfonamide (MW 326.37), while related compounds include N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}ethane-1-sulfonamide (CAS 2034553-37-0, MW ~257.31) and N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide (CAS 2034292-44-7, MW ~345.42) [1][2]. The morpholine-4-sulfonamide group introduces a tertiary amine (pKa ~8.3 for the conjugate acid of the morpholine nitrogen), which can enhance aqueous solubility at physiological pH relative to the neutral ethanesulfonamide, while the dimethylbenzene-sulfonamide variant adds lipophilic bulk (clogP increase estimated at +1.5 to +2.0 log units) that may improve membrane permeability but reduce aqueous solubility [3].

Sulfonamide SAR Physicochemical properties Analog differentiation

Sodium Channel Inhibition as Shared Pharmacological Mechanism Across Pyrazole-Sulfonamide Class: PN3/Nav1.7 Target Engagement

US Patent US7223782B2 discloses pyrazole-amides and -sulfonamides as inhibitors of voltage-dependent sodium channels, specifically targeting the PN3 subunit (Nav1.7) implicated in neuropathic and inflammatory pain [1]. The patent generically claims N-linked pyrazole sulfonamides incorporating morpholine substituents. While the specific IC₅₀ of CAS 2034354-53-3 against PN3/Nav1.7 is not publicly disclosed, the structural features of this compound—a pyrazole core linked via an ethyl spacer to a morpholine-4-sulfonamide—fall within the claimed pharmacophore. The furan-3-yl group at the pyrazole 4-position occupies a region of the binding pocket that tolerates heteroaryl substitution, with the 3-yl attachment offering a distinct trajectory for the furan oxygen relative to 2-yl or thienyl variants [2].

Ion channel pharmacology Pain therapeutics Sodium channel PN3 subunit

Optimal Research and Industrial Application Scenarios for N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide (CAS 2034354-53-3)


Structure-Activity Relationship Studies: Furan Regioisomer Pair Evaluation in Kinase or Ion Channel Assays

This compound is most valuable when directly compared head-to-head with its furan-2-yl regioisomer (CAS 2034373-02-7) in target-based biochemical or cellular assays. Because both regioisomers share identical molecular formula and MW, any observed potency or selectivity difference can be unambiguously attributed to the altered furan oxygen geometry, providing clean SAR interpretation . Recommended assay design includes parallel testing of both regioisomers at 8-point concentration-response curves to determine IC₅₀/EC₅₀ ratios. This regioisomeric pair approach is particularly suited for kinase profiling panels, sodium channel electrophysiology, or antiviral screening where heteroaryl orientation within the binding pocket is a critical determinant of target engagement [1].

Antiviral Drug Discovery: Enterovirus and Broad-Spectrum Antiviral Screening

Based on the demonstrated anti-EV71 activity of morpholine-furan-pyrazole conjugates (class EC₅₀ range 2.29–6.16 µM) [2], this furan-3-yl variant is a logical candidate for inclusion in antiviral screening cascades against enterovirus species (EV71, CV-A16, EV-D68) and potentially other positive-sense RNA viruses. The morpholine-4-sulfonamide group confers aqueous solubility advantageous for cell-based antiviral assays performed in minimal essential medium. Procurement of this specific furan-3-yl variant enables exploration of whether the meta-oriented furan oxygen provides superior antiviral selectivity index compared to the ortho-oriented furan-2-yl analog.

Chemical Biology Tool Compound for Nav1.7 Target Validation in Pain Models

For laboratories investigating peripheral neuropathic pain mechanisms, this compound serves as a chemical probe within the pyrazole-sulfonamide class targeting the PN3 (Nav1.7) sodium channel subtype [3]. The furan-3-yl substituent offers a distinct hydrogen-bond acceptor geometry that may confer differential subtype selectivity across the Nav1.x family relative to previously characterized analogs. Its morpholine-4-sulfonamide group provides a balance of solubility and permeability suitable for both in vitro electrophysiology (patch-clamp) and ex vivo nerve preparation studies. Researchers should confirm target engagement via voltage-clamp electrophysiology with recombinant Nav1.7 channels and counter-screen against Nav1.5 (cardiac) to establish selectivity windows.

Medicinal Chemistry Hit-to-Lead Optimization: Sulfonamide SAR Exploration

As part of a hit-to-lead program, this compound represents an intermediate polarity reference point within a sulfonamide SAR matrix. By comparing it against the ethanesulfonamide analog (CAS 2034553-37-0, lower MW, higher predicted membrane permeability) and the dimethylbenzene-sulfonamide analog (CAS 2034292-44-7, higher lipophilicity) in parallel ADME assays (logD, aqueous solubility, microsomal stability, Caco-2 permeability), medicinal chemists can establish a quantitative understanding of how the morpholine-4-sulfonamide group modulates pharmacokinetic properties relative to alternative sulfonamide substituents [4]. This systematic comparison directly informs the design of analogs with optimized drug-like properties.

Quote Request

Request a Quote for N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.